1-Diethylphosphoryl-3-fluorobenzene

Description

Properties

IUPAC Name |

1-diethylphosphoryl-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FOP/c1-3-13(12,4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJADSIIDIQBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)C1=CC=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diethylphosphoryl-3-fluorobenzene typically involves the reaction of diethylphosphoryl chloride with 3-fluorophenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-Diethylphosphoryl-3-fluorobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diethylphosphoryl-3-fluorobenzene oxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Diethylphosphoryl-3-fluorobenzene oxide.

Reduction: Diethylphosphoryl-3-fluorobenzene alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Diethylphosphoryl-3-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Diethylphosphoryl-3-fluorobenzene involves its interaction with specific molecular targets. The diethylphosphoryl group can form strong bonds with various enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 1-Diethylphosphoryl-3-fluorobenzene and related compounds from the evidence:

Key Observations:

Backbone and Substituent Effects: this compound’s aromatic backbone contrasts with the aliphatic (e.g., trimethylpropyl ) or cycloaliphatic (e.g., dimethylcyclohexyl ) structures of analogs. The benzene ring enhances conjugation and may influence electronic properties compared to saturated backbones.

Functional Group Reactivity: Phosphoryl-containing compounds (e.g., ethylphosphonofluoridate ) exhibit hydrolytic sensitivity, particularly under acidic or alkaline conditions, whereas azide-bearing analogs (e.g., 1-(Azidomethyl)-3-fluorobenzene ) are prone to explosive decomposition upon heating or mechanical shock.

Safety Profiles: Phosphorylated compounds are often subject to strict regulatory controls (e.g., Schedule 1A01 ) due to their structural similarity to organophosphate nerve agents. In contrast, azide derivatives prioritize handling protocols for explosive hazards .

Physicochemical and Application-Based Differences

Biological Activity

Chemical Structure and Properties

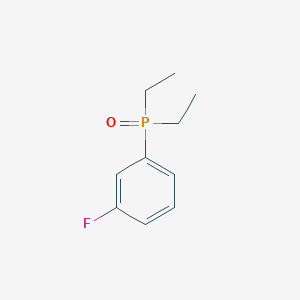

1-Diethylphosphoryl-3-fluorobenzene has the following chemical structure:

- Molecular Formula : C11H14FNO4P

- CAS Number : 2375262-13-6

The presence of the diethylphosphoryl group and a fluorine atom on the benzene ring contributes to its unique chemical properties, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The diethylphosphoryl moiety can act as a substrate or inhibitor for enzymes involved in cellular signaling pathways. The fluorine atom may enhance lipophilicity, allowing for better membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that compounds with phosphoric acid derivatives exhibit antimicrobial properties. A study demonstrated that this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays revealed that it could induce apoptosis in cancer cell lines, likely through the modulation of cell cycle regulators and pro-apoptotic factors. Further investigations are required to elucidate the specific pathways involved.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal death and improved cognitive function, indicating potential therapeutic applications in treating conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus . The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity.

| Organism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 45 |

Pharmacological Studies

Pharmacological studies have highlighted the compound's potential as a lead candidate for drug development due to its diverse biological activities. Its ability to modulate key signaling pathways makes it a promising candidate for further investigation in pharmacotherapy.

Toxicity Assessment

Toxicity assessments conducted on animal models indicate that while the compound exhibits significant biological activity, it also presents some cytotoxic effects at higher concentrations. The therapeutic index needs to be evaluated to ensure safety for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.